molecular formula C17H17Cl2N3OS2 B4582572 N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4582572
M. Wt: 414.4 g/mol
InChI Key: ZQUYCCUBTYJHJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar hydrazinecarbothioamide derivatives involves specific reactions such as the condensation of isothiocyanatobenzene with hydrazine hydrate, followed by reactions with aromatic aldehydes and halogenated ketones under specific conditions to yield various derivatives with high yields. These processes are characterized using spectroscopic methods and mass spectrometry, providing insights into the structure and formation mechanisms of such compounds (Ramadan, 2019).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is determined through techniques like NMR, IR, and single-crystal X-ray diffraction, revealing the arrangement of atoms and the spatial configuration. Such analyses are crucial for understanding the chemical behavior and potential interactions of the compound with other molecules (Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of different heterocyclic compounds. These reactions are influenced by factors such as the presence of specific functional groups, reaction conditions, and the nature of reactants. The ability to form diverse compounds underlines the versatility and reactivity of the hydrazinecarbothioamide group (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, can vary significantly depending on the solvent and temperature. Studies measuring the solubility in different solvents at various temperatures provide valuable data for applications requiring specific solubility characteristics (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide derivatives, such as reactivity towards metals and other organic compounds, enable the synthesis of complex coordination compounds and organometallic derivatives. These compounds often exhibit interesting biological, photoluminescent, and catalytic properties, making them valuable for various applications (Gulea et al., 2021).

Scientific Research Applications

Synthesis and Chemical Characterization

N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is involved in the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, showcasing its utility in creating compounds with potential biological activities. The process involves condensation with aromatic aldehydes and reactions leading to the formation of dihydrothiazoles, characterized by spectroscopic methods and mass spectrometry. This synthesis route highlights the compound's role in developing novel chemical entities for further biological evaluation (E. Ramadan, 2019).

Antimicrobial and Antioxidant Properties

Research into thiosemicarbazones derived from N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide demonstrates their potential as antibacterial and antioxidant agents. Novel thiosemicarbazones exhibit significant inhibition potency against Gram-positive pathogens like Enterococcus faecalis and Staphylococcus aureus at low concentrations, alongside possessing antioxidant activity against radicals like DPPH and ABTS (A. Karaküçük-İyidoğan et al., 2014).

Corrosion Inhibition

The compound is also investigated for its corrosion inhibition properties. Specifically, its derivatives have been studied for the protection of metals like aluminum alloy in corrosive environments. This research is crucial for applications in material science and engineering, where corrosion resistance is vital for the longevity and reliability of metal components (B. G. Prakashaiah et al., 2018).

Fluorescent Probes for Metal Ions

Innovative applications include the development of fluorescent chemosensors based on hydrazine-carbothioamide derivatives for detecting metal ions like Zn2+. These compounds offer selective fluorescence emission for Zn2+ without interference from other metal ions, showcasing their potential in environmental monitoring, biological research, and the development of diagnostic tools (Boeon Suh et al., 2022).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2/c1-11-4-2-3-5-12(11)9-25-10-16(23)21-22-17(24)20-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUYCCUBTYJHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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